molecular formula C23H17FN4O6S B2721979 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 886894-46-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2721979
CAS No.: 886894-46-8
M. Wt: 496.47
InChI Key: FRXJBCDEEFUIMQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-fluorophenylsulfonamido group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O6S/c24-16-5-7-18(8-6-16)35(30,31)28-17-3-1-2-14(12-17)21(29)25-23-27-26-22(34-23)15-4-9-19-20(13-15)33-11-10-32-19/h1-9,12-13,28H,10-11H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJBCDEEFUIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole moiety linked to a dihydrobenzo[b][1,4]dioxin structure and a sulfonamide group. The molecular formula is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S with a molecular weight of 396.42 g/mol.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities through various mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Studies have shown that oxadiazole derivatives can selectively inhibit GSK-3 isoforms. For instance, modifications to the dihydrobenzo[b][1,4]dioxin moiety significantly affect inhibitory potency against GSK-3α and GSK-3β .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties by targeting key enzymes involved in cancer cell proliferation. Oxadiazole derivatives have been reported to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .

Biological Activity Overview

The biological activities reported for this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell growth via multiple pathways including GSK-3 inhibition.
Enzyme Inhibition Effective against various enzymes including HDAC and thymidylate synthase.
Antimicrobial Potential antimicrobial properties have been suggested but require further study.
Anti-inflammatory Preliminary data suggest anti-inflammatory effects; specific pathways need exploration.

1. Anticancer Efficacy

In a study investigating the anticancer potential of oxadiazole derivatives, this compound was shown to induce apoptosis in breast cancer cell lines (MCF7 and MDA-MB-231). The compound increased levels of cleaved PARP and activated caspase pathways indicative of apoptosis .

2. Enzyme Inhibition Studies

A systematic evaluation of enzyme inhibition revealed that modifications to the oxadiazole ring significantly influenced the selectivity and potency against GSK isoforms. For instance, maintaining the dihydrobenzo[b][1,4]dioxin scaffold while altering substituents on the oxadiazole enhanced inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups on the oxadiazole and dioxin moieties for enhancing biological activity:

Modification Effect on Activity
Substituting different phenyl groupsAlters binding affinity to target enzymes
Variations in sulfonamide groupInfluences solubility and bioavailability
Modifications on oxadiazoleDirectly correlate with changes in enzyme inhibition rates

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide exhibits significant anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Additionally, it can induce apoptosis in cancer cells by activating pathways that lead to increased levels of cleaved PARP and caspase activation .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

The antimicrobial properties of this compound have also been evaluated:

  • Activity Against Bacteria : The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as a lead compound for developing new antimicrobial agents .

Antioxidant Properties

Research indicates that this compound may also possess antioxidant activities:

  • Mechanism : The presence of the oxadiazole ring is associated with various mechanisms of action against oxidative stress. This property is crucial in protecting cells from damage caused by free radicals, which is a factor in many diseases including cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compounds 18–21 from share the 1,3,4-oxadiazole-benzamide backbone but differ in substituents (Table 1). For instance:

  • Compound 18 : 3-(Thiomethoxy)benzamide substituent.
  • Compound 19 : 3-(Trifluoromethyl)benzamide substituent.
  • Target Compound : 3-(4-Fluorophenylsulfonamido)benzamide.

The 4-fluorophenylsulfonamido group in the target compound introduces a sulfonamide linkage and fluorine atom, which may enhance solubility and metabolic stability compared to non-sulfonamide analogues like 18–21. Fluorine’s electronegativity can also strengthen hydrophobic interactions with biological targets compared to bulkier groups (e.g., trifluoromethyl in 19) .

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Compound ID Substituent on Benzamide Key Features Synthesis Method Purity (%)
18 3-(Thiomethoxy) Thioether linkage Method B 95.0
19 3-(Trifluoromethyl) Lipophilic CF3 group Method A 98.5
20 4-(Isopropoxy) Alkoxy group Method B 97.2
21 4-(Bromo) Halogen substituent Method A 100.0
Target 3-(4-Fluorophenylsulfonamido) Sulfonamide + fluorine Not specified N/A
Comparison with 1,2,4-Triazole Derivatives

Compounds 7–9 () contain a 1,2,4-triazole ring instead of 1,3,4-oxadiazole. These triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) but showing C=S vibrations (1247–1255 cm⁻¹) . Both classes share sulfonyl groups, but the target’s 4-fluorophenylsulfonamido group may confer superior pharmacokinetics due to fluorine’s metabolic resistance compared to non-fluorinated analogs (e.g., 7–9 with X = H, Cl, Br) .

Fluorinated Analogues in Agrochemicals

lists fluorinated benzamide pesticides (e.g., diflubenzuron, diflufenican). While these share aromatic fluorine and benzamide motifs, their substituents (e.g., urea in diflubenzuron) differ significantly from the target’s sulfonamido group. This distinction highlights divergent biological targets: agrochemicals vs. Fluorine in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated agrochemicals .

Fluorinated Aromatic Systems in Complex Molecules

Example 53 () contains a fluorinated chromen-4-one and pyrazolo-pyrimidine core. Though structurally distinct, its use of fluorine aligns with the target compound’s strategy to improve binding affinity and stability. Both compounds leverage fluorine’s electronegativity for hydrophobic and dipolar interactions, suggesting a broader trend in fluorinated drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity (>95%) be ensured?

  • Methodology : Synthesis typically involves coupling the 1,3,4-oxadiazole core with the dihydrobenzodioxin and fluorophenylsulfonamido moieties. Key steps include:

  • Using coupling agents like EDCI/HOBt for amide bond formation (common in benzamide syntheses) .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Monitoring reaction progress via TLC and confirming purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is structural characterization performed for this benzamide derivative?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, oxadiazole carbons at ~165 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., fluorine and sulfur isotopes) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO for assay compatibility .

Advanced Research Questions

Q. How can computational modeling predict its binding affinity to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures from the PDB (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the sulfonamido group and π-π stacking with the oxadiazole ring .
  • MD simulations : GROMACS or AMBER for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare protocols for cell lines (e.g., passage number, serum concentration) and compound preparation (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. How does the fluorophenylsulfonamido group influence pharmacokinetics?

  • Methodology :

  • LogP measurement : Shake-flask method (octanol/water) to quantify lipophilicity. The -SO₂NH- group increases hydrophilicity, while the fluorine enhances membrane permeability .
  • Plasma protein binding : Equilibrium dialysis to measure % binding (e.g., >90% suggests prolonged half-life) .
  • Metabolite ID : LC-MS/MS to detect sulfonamide cleavage or hydroxylation products in hepatocyte incubations .

Q. What experimental designs optimize stability under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1–13 buffers, H₂O₂, and UV light (ICH Q1A guidelines). Monitor degradation via HPLC and identify products with LC-MS .
  • Excipient screening : Use cyclodextrins or PEGs in formulation studies to enhance aqueous solubility and prevent aggregation .
  • Accelerated stability : Store at 40°C/75% RH for 6 months and compare to room-temperature samples .

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